molecular formula C48H74N10O11 B12778531 Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val CAS No. 318272-58-1

Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val

Cat. No.: B12778531
CAS No.: 318272-58-1
M. Wt: 967.2 g/mol
InChI Key: LDXWMWIGAKKAQU-XSFLNMFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val is a peptide consisting of nine amino acids: lysine, valine, phenylalanine, glycine, serine, leucine, alanine, phenylalanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val can undergo various chemical reactions, including:

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Substitution reactions involving the side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophilic reagents like alkyl halides.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of cystine, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Chemistry

Peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation and stability.

Biology

In biology, these peptides are used to study protein-protein interactions , enzyme-substrate specificity, and cellular signaling pathways.

Medicine

Peptides have therapeutic potential and are used in the development of peptide-based drugs . They can act as hormones, enzyme inhibitors, or antimicrobial agents.

Industry

In the industrial sector, peptides are used in the production of biomaterials and as components in cosmetic formulations .

Comparison with Similar Compounds

Similar Compounds

    Lys-Leu-Val-Phe-Phe-Ala: Another peptide with a similar sequence but different biological properties.

    Gly-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val: A peptide with an additional glycine residue.

Uniqueness

Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val is unique due to its specific sequence, which determines its biological activity and interaction with molecular targets . The presence of lysine and phenylalanine residues, for example, can significantly influence its binding properties and stability.

Properties

318272-58-1

Molecular Formula

C48H74N10O11

Molecular Weight

967.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C48H74N10O11/c1-27(2)22-34(44(64)52-30(7)41(61)54-36(24-32-18-12-9-13-19-32)45(65)58-40(29(5)6)48(68)69)55-46(66)37(26-59)53-38(60)25-51-43(63)35(23-31-16-10-8-11-17-31)56-47(67)39(28(3)4)57-42(62)33(50)20-14-15-21-49/h8-13,16-19,27-30,33-37,39-40,59H,14-15,20-26,49-50H2,1-7H3,(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,55,66)(H,56,67)(H,57,62)(H,58,65)(H,68,69)/t30-,33-,34-,35-,36-,37-,39-,40-/m0/s1

InChI Key

LDXWMWIGAKKAQU-XSFLNMFGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.